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N2-Phenoxyacetyl Guanine

Oligonucleotide Synthesis Protecting Group Chemistry Deprotection Kinetics

When synthesizing RNA/DNA oligos with sensitive modifications, uncontrolled transamidation during capping with standard acetic anhydride replaces the N2-Phenoxyacetyl (Pac) group with acetyl, compromising purity and yield. N2-Phenoxyacetyl Guanine (N2-PAG) addresses this challenge: • Rapid 15-min deprotection preserves labile modifications (e.g., 5,6-dihydrouridine). • Paired with phenoxyacetic anhydride capping, eliminates acetyl replacement side-reaction for homogeneous product. • Benchmark riboswitch ligand: K_D = 160 nM for B. subtilis guanine riboswitch; enables quantitative structure-activity comparisons.

Molecular Formula C13H11N5O3
Molecular Weight 285.26 g/mol
CAS No. 144782-23-0
Cat. No. B023714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Phenoxyacetyl Guanine
CAS144782-23-0
SynonymsN-(6,7-Dihydro-6-oxo-1H-purin-2-yl)-2-phenoxy-acetamide; 
Molecular FormulaC13H11N5O3
Molecular Weight285.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=NC(=O)C3=C(N2)N=CN3
InChIInChI=1S/C13H11N5O3/c19-9(6-21-8-4-2-1-3-5-8)16-13-17-11-10(12(20)18-13)14-7-15-11/h1-5,7H,6H2,(H3,14,15,16,17,18,19,20)
InChIKeyVXZMETBWWUIXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Phenoxyacetyl Guanine (CAS 144782-23-0) – Structural and Functional Baseline


N2-Phenoxyacetyl Guanine (N2-PAG, CAS 144782-23-0) is a purine derivative in which the exocyclic N2 amine of guanine is functionalized with a phenoxyacetyl (Pac) group [1]. This modification, with a molecular weight of 285.26 g/mol and the formula C₁₃H₁₁N₅O₃, confers distinct steric and electronic properties compared to simpler N2-acyl guanine derivatives, which impacts its performance both as a synthetic intermediate and as a biochemical probe [2].

N2-Phenoxyacetyl Guanine: Why Direct Substitution with Alternative N2-Protected Guanines is Not Straightforward


Selecting an N2-protected guanine for solid-phase oligonucleotide synthesis or riboswitch targeting is not a simple matter of interchanging acyl groups. The phenoxyacetyl (Pac) group, in contrast to simpler N2-protecting groups like isobutyryl (iBu) or acetyl (Ac), demonstrates unique, and sometimes disadvantageous, kinetic and thermodynamic properties. While the Pac group offers the advantage of rapid, mild deprotection, it is also uniquely susceptible to a documented transamidation side reaction during standard synthesis capping steps, where the Pac group is partially replaced by an acetyl group [1]. Furthermore, in a direct head-to-head comparison, the Pac group on guanine provided a lower binding affinity to the *B. subtilis* guanine riboswitch than the naturally favored iBu group [2]. These distinct properties mean that a Pac-protected guanine cannot be arbitrarily substituted for an iBu- or Ac-protected analog without altering synthesis yield, purity, or the performance of the final construct.

Quantitative Evidence for N2-Phenoxyacetyl Guanine: Head-to-Head Comparisons with Key Analogs


Deprotection Kinetics: N2-Phenoxyacetyl vs. N2-Methoxyacetyl Guanine

The rate of removal of the N2-phenoxyacetyl (Pac) group from N2-protected 2′-deoxyguanosine was quantified and found to be three times faster than that of the N2-methoxyacetyl (Mac) group under identical mild ammonia treatment conditions [1]. This faster deprotection kinetics allows for shorter synthesis cycles and reduced exposure of the oligonucleotide to potentially damaging basic conditions.

Oligonucleotide Synthesis Protecting Group Chemistry Deprotection Kinetics

Side-Reaction Susceptibility: N2-Phenoxyacetyl Guanines vs. N2-Isobutyryl Guanines

During the acetic anhydride capping step of cyanoethylphosphoramidite oligonucleotide synthesis, a partial replacement of the N2-phenoxyacetyl (Pac) protecting group on guanine by an acetyl group was observed as a side reaction [1]. This transamidation leads to a mixed population of protected guanines, reducing final product purity and yield. This specific vulnerability is not reported for the more robust N2-isobutyryl (iBu) group under identical conditions, representing a key synthetic trade-off that must be managed by using phenoxyacetic anhydride instead.

Solid-Phase Synthesis Capping Reaction Side-Reaction Oligonucleotide Quality

Binding Affinity to Guanine Riboswitch: N2-Phenoxyacetyl vs. N2-Isobutyrylguanine

A direct, comparative study of N2-modified guanines binding the *B. subtilis* guanine riboswitch aptamer domain showed that N2-isobutyrylguanine (iBuG) achieved a binding affinity of 8.8 ± 0.5 nM, while N2-phenoxyacetyl guanine (PAG) had a significantly higher K_D of 160 ± 10 nM [1]. This represents an approximately 18-fold difference in affinity, indicating that the smaller iBu group is far more favorable for high-affinity binding to this RNA target than the larger Pac group.

Riboswitch Targeting Binding Affinity RNA-Ligand Interaction Antimicrobial Discovery

Binding Affinity to Guanine Riboswitch: N2-Phenoxyacetyl vs. N2-Acetylguanine

In the same study, N2-acetylguanine (AcG), with its even smaller N2 modification, bound to the *B. subtilis* guanine riboswitch with a K_D of 300 ± 10 nM [1]. This is approximately two-fold weaker than the affinity measured for N2-phenoxyacetyl guanine (PAG) (160 ± 10 nM), but still nearly an order of magnitude weaker than that of the top-performing analog, N2-isobutyrylguanine.

Riboswitch Targeting Binding Affinity RNA-Ligand Interaction Antimicrobial Discovery

Comparative Stability: N2-Phenoxyacetyl vs. N2-Benzoyl Guanine

The N2-phenoxyacetyl (Pac) group on deoxyadenosine was shown to be significantly more stable to depurination under acidic conditions used in the detritylation step of oligonucleotide synthesis than the classic N6-benzoyl protecting group [1]. This class-level inference suggests that N2-Pac protection on guanine also offers superior stability compared to traditional N2-benzoyl protection, leading to higher yields of full-length product.

Protecting Group Chemistry Depurination Oligonucleotide Synthesis

Synthesis Yield: N2-Phenoxyacetyl Guanine via Optimized Acylation Route

Optimized acylation of guanine with phenoxyacetyl chloride, followed by chromatographic purification, yields N2-phenoxyacetyl guanine in approximately 60% . This yield provides a benchmark for comparing the efficiency of different synthetic routes and for evaluating the commercial viability of the compound as a building block. While not a head-to-head comparison with other guanine derivatives, it establishes a quantitative baseline for procurement and scale-up calculations.

Nucleobase Modification Chemical Synthesis Yield Optimization

Verified Research and Industrial Applications for N2-Phenoxyacetyl Guanine


Synthesis of Long and/or Sensitive Oligoribonucleotides

When synthesizing RNA or DNA oligonucleotides containing sensitive modifications or sequences prone to degradation, N2-phenoxyacetyl guanine phosphoramidites are preferred. The rapid 15-minute deprotection time, as demonstrated in head-to-head studies with N2-methoxyacetyl guanine [1], minimizes the exposure of the nascent strand to harsh basic conditions, preserving the integrity of labile modifications such as 5,6-dihydrouridine [2].

Oligonucleotide Synthesis with Strict Purity Requirements

In applications where high-purity oligonucleotides are paramount (e.g., therapeutic candidates, highly sensitive probes), the use of N2-phenoxyacetyl protection necessitates a modified capping protocol. The documented side-reaction where the Pac group is partially replaced by an acetyl group during standard acetic anhydride capping [1] must be mitigated by substituting phenoxyacetic anhydride as the capping reagent to ensure homogeneity of the final deprotected product [2].

Structure-Activity Relationship (SAR) Studies of Guanine Riboswitch Ligands

N2-phenoxyacetyl guanine serves as a key reference compound in the exploration of guanine riboswitch ligand space. Its well-characterized, moderate binding affinity (K_D = 160 nM) for the *B. subtilis* riboswitch [1] establishes it as a benchmark. Researchers can use this quantitative data to assess the impact of larger, more complex C2 modifications relative to this and other well-defined analogs like N2-acetylguanine (K_D = 300 nM) and the high-affinity standard N2-isobutyrylguanine (K_D = 8.8 nM) [1].

Preparation of Complex Nucleoside Analogs via Post-Synthetic Modification

The base-labile nature of the Pac group makes N2-phenoxyacetyl guanine a valuable building block for preparing nucleosides with functional handles. Its quantitative removal under mild conditions allows for subsequent on-resin or post-synthesis modifications, such as the introduction of fluorescent labels or cross-linking groups, without cleaving the oligonucleotide from the solid support or damaging sensitive functional groups.

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